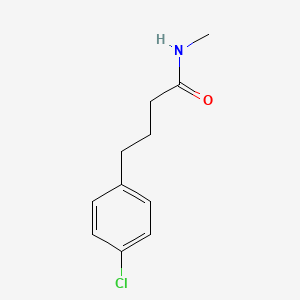

4-(4-chlorophenyl)-N-methylbutyramide

Description

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-13-11(14)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3,(H,13,14) |

InChI Key |

CNKSGADFIXUASL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

Compounds TRI and PYR () share a para-substituted aromatic moiety and N-heterocyclic core. While 4-(4-chlorophenyl)-N-methylbutyramide lacks a triazine or pyridinone ring, its chlorophenyl group may contribute to similar antifungal mechanisms, such as membrane interaction or enzyme inhibition.

Key Differences :

- TRI/PYR: 6-membered N-heterocycles, free -NH- linker.

Mitochondrial-Targeting Diarylsulfonylureas

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU, ) demonstrates mitochondrial accumulation dependent on pH gradients. Although this compound lacks the sulfonylurea group, its chlorophenyl moiety may facilitate similar subcellular targeting.

Fluorescent Benzamide Derivatives

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits strong fluorescence due to extended conjugation. The target compound’s butyramide chain, compared to the benzamide core, may reduce rigidity and fluorescence intensity, highlighting how backbone flexibility impacts photophysical properties .

Antiviral Triazole Derivatives

Triazole-thiol derivatives (–8) with chlorophenyl groups show antiviral activity via molecular docking. The target compound’s amide group, unlike the triazole-thiol, may limit interactions with viral proteases but improve metabolic stability due to reduced susceptibility to oxidation .

Cetirizine-Related Antihistamines

Cetirizine derivatives () feature a 4-chlorophenyl group linked to piperazine. The absence of a piperazine ring in this compound likely eliminates antihistamine activity but may reduce central nervous system penetration, favoring peripheral applications .

Comparative Data Table

Discussion of Substituent Effects

Preparation Methods

Chlorinating Agents and Reaction Dynamics

Thionyl chloride (SOCl₂) is preferred for its gaseous byproducts, simplifying purification. In a typical protocol, 10 mmol of (I) is refluxed with SOCl₂ (15 mmol) in toluene at 80°C for 2 hours. Excess SOCl₂ is removed under vacuum, and (III) is reacted with methylamine (2 equivalents) in THF at 0°C.

Critical Parameters :

Comparative Analysis with Direct Amidation

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Reaction Time | 4–6 hours | 18–24 hours |

| Yield | 88–92% | 72–78% |

| Byproduct Management | SO₂, HCl (gaseous) | Urea derivatives |

| Industrial Feasibility | High | Moderate |

The acid chloride method excels in yield and scalability but requires stringent handling of corrosive reagents.

Hydrolytic Routes from Nitrile Precursors

4-(4-Chlorophenyl)butyronitrile (IV) serves as a precursor under hydrolytic conditions. While conventional nitrile hydrolysis produces carboxylic acids, controlled reactions with methylamine yield the target amide.

Acid-Catalyzed Hydrolysis with Methylamine

In a modified Ritter reaction, (IV) is treated with concentrated sulfuric acid (2 equivalents) and methylamine hydrochloride (3 equivalents) in dioxane at 60°C for 12 hours. The intermediate iminium ion undergoes hydrolysis to (II) with 65–70% yield.

Limitations :

-

Competing formation of 4-(4-chlorophenyl)butyric acid necessitates precise stoichiometry.

-

Requires post-reaction neutralization and extraction, reducing overall efficiency.

Catalytic Amidation Strategies

Emerging methods leverage transition-metal catalysts or organocatalysts for atom-efficient amide bond formation.

Palladium-Catalyzed Carbonylation

Aryl halides (e.g., 4-chlorophenyl bromide) react with methylamine and carbon monoxide under Pd(OAc)₂ catalysis (5 mol%) in DMF at 100°C. Butyramide derivatives form via in situ carbonylation, though yields for (II) remain suboptimal (50–55%).

Enzyme-Mediated Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amidation in non-aqueous media. A 72-hour reaction in tert-butanol at 40°C achieves 60% conversion, highlighting niche applicability for enantioselective synthesis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

| Method | Capital Cost | Operating Cost | Environmental Impact |

|---|---|---|---|

| Acid Chloride Route | Moderate | Low | High (SOCl₂ waste) |

| Coupling Agent Route | High | Moderate | Moderate (urea waste) |

| Nitrile Hydrolysis | Low | High | Low |

Q & A

Q. What challenges arise in structure-activity relationship (SAR) studies due to the compound’s aromatic and amide functionalities?

- Methodological Answer : The 4-chlorophenyl group may sterically hinder interactions with flat binding pockets. Systematically modify substituents (e.g., replace Cl with F or methyl groups) and use surface plasmon resonance (SPR) to quantify binding kinetics. Correlate changes with computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.